![molecular formula C21H23Cl2N3O B2854247 N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide CAS No. 307952-96-1](/img/structure/B2854247.png)
N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide
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Description
“N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide” is a compound that has been studied for its potential role as a ligand selective for the dopamine D3 receptor subtype . This compound includes an aryl-substituted piperazine ring, a varying alkyl chain linker (C3-C5), and a terminal aryl amide .
Synthesis Analysis
The compound was synthesized and evaluated in vitro for binding in CHO cells transfected with human D2, D3, or D4 receptor cDNAs . The most potent analogue in this series demonstrated a D3/D2 selectivity of 64 and a D3/D4 selectivity of 1300 .Molecular Structure Analysis
The molecular structure of this compound includes an aryl-substituted piperazine ring, a varying alkyl chain linker (C3-C5), and a terminal aryl amide .Mechanism of Action
This compound has been studied for its potential role as a ligand selective for the dopamine D3 receptor subtype . It has been suggested that compounds with relatively high affinity and selectivity for the D3 receptor can attenuate the discriminative and reinforcing stimulus effects of cocaine while not producing cocaine-like effects .
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O/c22-18-9-4-10-19(21(18)23)24-20(27)16-26-14-12-25(13-15-26)11-5-8-17-6-2-1-3-7-17/h1-10H,11-16H2,(H,24,27)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQZFNBFYPRCGF-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide |
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